Histone Deacetylase Inhibitor is any substance that inhibits histone deacetylase, an enzyme that catalyzes the removal of acetyl groups from core histones. Inhibition of histone deacetylase can result in hyperacetylation of histones, with an effect on gene expression and cell differentiation.
Givinostat hydrochloride
CAS No.: 199657-29-9
Cat. No.: VC0003764
Molecular Formula: C24H28ClN3O4
Molecular Weight: 457.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199657-29-9 |
---|---|
Molecular Formula | C24H28ClN3O4 |
Molecular Weight | 457.9 g/mol |
IUPAC Name | [6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride |
Standard InChI | InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H |
Standard InChI Key | QKSGNWJOQMSBEP-UHFFFAOYSA-N |
SMILES | CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl |
Canonical SMILES | CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl |
Introduction
Molecular and Pharmacological Profile of Givinostat Hydrochloride
Chemical Structure and Mechanism of Action
Givinostat hydrochloride (ITF2357 hydrochloride) is a small molecule inhibitor targeting Class I and II HDAC enzymes, with half-maximal inhibitory concentrations () of 198 nM for HDAC1 and 157 nM for HDAC3 . Its structure includes a hydroxamate group that chelates zinc ions in the HDAC active site, preventing histone deacetylation and modulating gene expression . By inhibiting HDACs, givinostat increases histone acetylation, promoting transcriptional activation of genes involved in myogenesis, such as follistatin, which counteracts muscle degeneration in DMD .
Table 1: Key Molecular Properties of Givinostat Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Weight | 457.95 g/mol | |
HDAC1 | 198 nM | |
HDAC3 | 157 nM | |
Protein Binding | 96% | |
Elimination Half-Life | ~6 hours |
Pharmacokinetics and Metabolism
Following oral administration, givinostat reaches peak plasma concentrations () within 2–3 hours, with steady-state levels achieved after 5–7 days of twice-daily dosing . A high-fat meal increases systemic exposure by 40%, necessitating consistent dosing conditions . The drug undergoes extensive metabolism into inactive metabolites (ITF2374, ITF2375, ITF2440, ITF2563) via non-CYP450 pathways, with renal and biliary excretion of metabolites . Population pharmacokinetic models estimate a central compartment volume of 160 L and peripheral volume of 483 L .
Clinical Applications and Efficacy
Duchenne Muscular Dystrophy
Givinostat received regulatory approval for DMD in patients aged ≥6 years based on its ability to slow disease progression. In a phase 3 trial (NCT02851797), 118 ambulant boys with DMD were randomized to givinostat or placebo for 72 weeks. The treatment group exhibited a 14% slower decline in four-stair climb performance compared to placebo (geometric mean ratio: 0.86, 95% CI: 0.745–0.989; p = 0.035) . Magnetic resonance spectroscopy revealed reduced vastus lateralis fat fraction, indicating preserved muscle integrity . An ongoing extension study (NCT03373968) aims to evaluate long-term safety and efficacy .
Hematological Disorders
In a phase II trial involving patients with polycythemia vera (PV) and myelofibrosis (MF), givinostat induced hematological responses in 7 of 13 PV patients and 3 of 16 MF patients . Pruritus resolution and splenomegaly reduction were observed in 75% of PV patients, correlating with decreased JAK2V617F allele burden . These findings suggest potential off-label applications, though further studies are needed.
Preclinical and Translational Research
Anti-Inflammatory and Antineoplastic Effects
In vitro, givinostat inhibits interleukin-1β (IL-1β) secretion by >70% at 25–100 nM and suppresses Toll-like receptor (TLR)-induced IL-6 production in peripheral blood mononuclear cells . In murine models, doses of 10 mg/kg reduced serum TNFα by 60%, highlighting its anti-inflammatory properties . Antineoplastic activity was demonstrated in JS-1 cell lines, where concentrations ≥500 nM significantly inhibited proliferation .
Event | Givinostat (N = 118) | Placebo (N = 61) |
---|---|---|
Diarrhea | 43 (36%) | 11 (18%) |
Vomiting | 34 (29%) | 8 (13%) |
Thrombocytopenia | 12 (10%) | 2 (3%) |
Elevated Triglycerides | 9 (8%) | 1 (2%) |
Contraindications and Monitoring
Givinostat is contraindicated in patients with severe hepatic impairment or platelet counts <50,000/μL . Regular monitoring of blood counts, triglycerides, and liver function is recommended during therapy .
Future Directions and Ongoing Research
A long-term safety study (NCT03373968) is evaluating givinostat in DMD patients over several years, with preliminary data suggesting sustained motor function preservation . Investigations into combination therapies with glucocorticoids or exon-skipping agents are underway to enhance efficacy. Additionally, its potential in autoimmune diseases and solid tumors warrants exploration given its HDAC inhibition profile .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume